molecular formula C21H16ClNO2 B5806096 2-benzoyl-N-(3-chloro-4-methylphenyl)benzamide

2-benzoyl-N-(3-chloro-4-methylphenyl)benzamide

Cat. No.: B5806096
M. Wt: 349.8 g/mol
InChI Key: ZFJXBGQUKIQZSC-UHFFFAOYSA-N
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Description

2-benzoyl-N-(3-chloro-4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group and a substituted phenyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-(3-chloro-4-methylphenyl)benzamide typically involves the following steps:

    Formation of Benzoyl Chloride: Benzoyl chloride is prepared by reacting benzoic acid with thionyl chloride under reflux conditions.

    Amination Reaction: The benzoyl chloride is then reacted with 3-chloro-4-methylaniline in the presence of a base such as triethylamine to form the desired benzamide compound.

The reaction conditions for the synthesis are generally mild, with the reactions being carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N-(3-chloro-4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-benzoyl-N-(3-chloro-4-methylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-benzoyl-N-(3-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins.

Comparison with Similar Compounds

Similar Compounds

    2-benzoyl-N-phenylbenzamide: Lacks the chloro and methyl substituents on the phenyl ring.

    2-benzoyl-N-(4-chlorophenyl)benzamide: Contains a chloro substituent but lacks the methyl group.

    2-benzoyl-N-(3-methylphenyl)benzamide: Contains a methyl substituent but lacks the chloro group.

Uniqueness

2-benzoyl-N-(3-chloro-4-methylphenyl)benzamide is unique due to the presence of both chloro and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar benzamide derivatives.

Properties

IUPAC Name

2-benzoyl-N-(3-chloro-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO2/c1-14-11-12-16(13-19(14)22)23-21(25)18-10-6-5-9-17(18)20(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJXBGQUKIQZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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